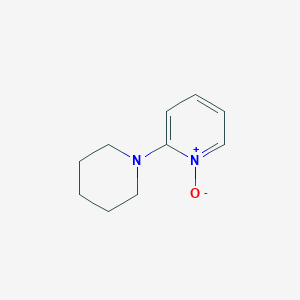
Pyridine, 2-(1-piperidinyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(1-piperidinyl)-, 1-oxide, commonly known as N-oxide, is a heterocyclic organic compound with the chemical formula C6H11NO. This compound is widely used in scientific research as a building block for the synthesis of various organic compounds. N-oxide is a highly reactive compound, and its unique chemical properties make it a valuable tool in the field of organic synthesis.
Mechanism of Action
The mechanism of action of N-oxide involves the introduction of an oxygen atom into the pyridine ring. This oxygen atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The introduction of the oxygen atom also increases the polarity of the molecule, making it more soluble in polar solvents.
Biochemical and Physiological Effects:
N-oxide has been found to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. N-oxide has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-oxide in lab experiments include its high reactivity, ease of synthesis, and versatility in organic synthesis. However, the limitations of using N-oxide include its potential toxicity and the need for careful handling due to its highly reactive nature.
Future Directions
The future directions for the use of N-oxide in scientific research include the development of new synthetic methods for the production of N-oxide derivatives, the exploration of its potential therapeutic applications, and the investigation of its potential as a catalyst in organic synthesis. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-oxide and its potential toxicity.
Synthesis Methods
The synthesis of N-oxide can be achieved through several methods, including oxidation of pyridine, oxidation of pyridine N-alkyl derivatives, and oxidation of pyridine N-oxide derivatives. The most commonly used method for the synthesis of N-oxide is the oxidation of pyridine N-alkyl derivatives using hydrogen peroxide or m-chloroperbenzoic acid.
Scientific Research Applications
N-oxide is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. N-oxide is also used as a reagent in organic synthesis to introduce oxygen functionality into organic molecules.
properties
CAS RN |
1011-19-4 |
|---|---|
Product Name |
Pyridine, 2-(1-piperidinyl)-, 1-oxide |
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-oxido-2-piperidin-1-ylpyridin-1-ium |
InChI |
InChI=1S/C10H14N2O/c13-12-9-5-2-6-10(12)11-7-3-1-4-8-11/h2,5-6,9H,1,3-4,7-8H2 |
InChI Key |
NDKBYXSOHCHBJC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=CC=[N+]2[O-] |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



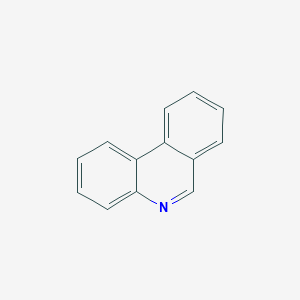
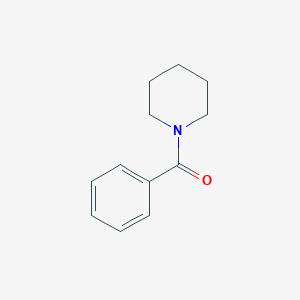
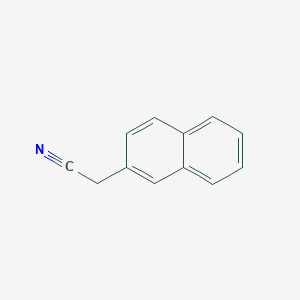

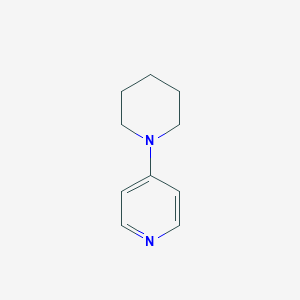

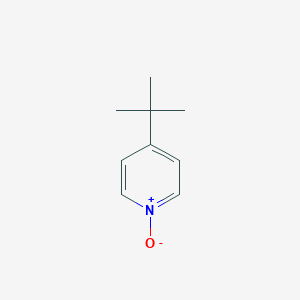

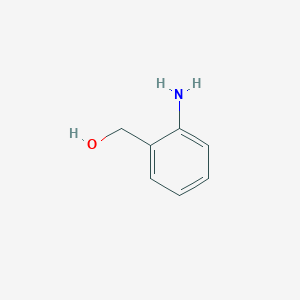
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
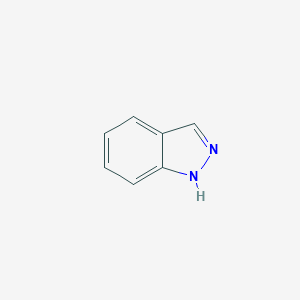
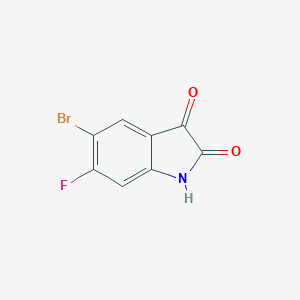
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
